Spirolaxine

Anti-Helicobacter pylori Antibiotic resistance MIC determination

Spirolaxine (CAS 126382-01-2) is a naturally occurring long-chain phthalide antibiotic isolated from the basidiomycete fungus Sporotrichum laxum (now Phanerochaete pruinosum). It possesses a characteristic structure comprising a 5-hydroxy-3-methoxyphthalide nucleus linked through a five‑member methylene chain to a spiroacetal group.

Molecular Formula C23H32O6
Molecular Weight 404.5 g/mol
Cat. No. B1682166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpirolaxine
SynonymsSpirolaxine
Molecular FormulaC23H32O6
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC1CCC2(O1)CCCC(O2)CCCCCC3C4=C(C(=CC(=C4)O)OC)C(=O)O3
InChIInChI=1S/C23H32O6/c1-15-10-12-23(28-15)11-6-8-17(29-23)7-4-3-5-9-19-18-13-16(24)14-20(26-2)21(18)22(25)27-19/h13-15,17,19,24H,3-12H2,1-2H3/t15-,17-,19-,23-/m1/s1
InChIKeyCZIMFHQXGMXDMO-DGROVODQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Spirolaxine: Baseline Characterization and Core Indications for Procurement


Spirolaxine (CAS 126382-01-2) is a naturally occurring long-chain phthalide antibiotic isolated from the basidiomycete fungus Sporotrichum laxum (now Phanerochaete pruinosum) [1]. It possesses a characteristic structure comprising a 5-hydroxy-3-methoxyphthalide nucleus linked through a five‑member methylene chain to a spiroacetal group [2]. Its primary recognized application is as a potent and highly selective inhibitor of the gastric pathogen Helicobacter pylori, with an established minimum inhibitory concentration (MIC) of 0.2 µg/cm³ against this bacterium [1]. Secondary activities, including cholesterol-lowering effects and in vitro cytotoxicity against select tumor and endothelial cell lines, are documented but are not the primary basis for its use as a chemical probe in H. pylori research [3].

Why Spirolaxine Cannot Be Interchanged with Common Antibiotics or Simple Analogs


Substituting Spirolaxine with conventional anti-H. pylori agents or even with its own methyl ether derivative is unsupported by quantitative evidence. For example, clarithromycin and metronidazole face significant clinical resistance rates (e.g., 9.5% and 7.9% of strains resistant pre-treatment, respectively), a problem not shared by Spirolaxine's distinct chemical scaffold [1]. Furthermore, minor stereochemical changes dramatically alter potency; the unnatural (2″S)-diastereomer of its methyl ether exhibits markedly different activity compared to the natural product [2]. Even the simple addition of a methyl group to Spirolaxine creates a distinct chemical entity (Spirolaxine methyl ether) with altered biological properties [3]. Thus, experimental reproducibility and biological effect are intrinsically linked to the precise molecular structure of Spirolaxine.

Quantitative Comparative Evidence for Spirolaxine Selection


Anti-H. pylori Potency: Spirolaxine vs. Clinical Antibiotics

Spirolaxine exhibits an MIC of 0.2 µg/cm³ against H. pylori [1]. This is comparable to, and in some isolates superior to, clinically standard agents such as clarithromycin (MIC90 0.2 µg/mL) and amoxicillin (MIC90 0.39 µg/mL) when assessed in similar in vitro broth microdilution assays [2]. The narrow spectrum and distinct target profile of Spirolaxine make it a valuable tool, particularly in systems where resistance to macrolides or beta-lactams is a confounding variable.

Anti-Helicobacter pylori Antibiotic resistance MIC determination

Target Selectivity: Spirolaxine vs. CJ-12,954/CJ-13,014

Spirolaxine demonstrates a high degree of selectivity, showing no significant antibacterial activity against a broad panel of non-H. pylori microorganisms, including E. coli, Bacillus cereus, and B. subtilis [1]. This selectivity is a defining feature of the phthalide-spiroacetal class. While the related compounds CJ-12,954 and CJ-13,014 also exhibit H. pylori specificity, they are significantly more potent, with MICs of 5 ng/mL (0.005 µg/mL) [2]. This makes Spirolaxine (MIC = 200 ng/mL) a distinct, less potent tool within the same class, useful for studying dose-response relationships or for applications where ultra-high potency is not required or could confound results.

Antibacterial spectrum H. pylori specificity Microbial panel

Stereochemistry-Dependent Activity: Spirolaxine Methyl Ether vs. (2″S)-Diastereomer

The biological activity of this compound class is exquisitely sensitive to stereochemistry. A direct head-to-head comparison of a 1:1 mixture of spiroacetals with (3R)-stereochemistry against a 1:1 mixture with (3S)-stereochemistry revealed that the (3R)-configuration imparted sixty-fold higher anti-H. pylori activity [1]. Furthermore, the unnatural (2″S)-diastereomer of spirolaxine methyl ether was found to be more potent than the natural product spirolaxine methyl ether itself [1]. This underscores that even minor stereochemical variations drastically alter the compound's primary pharmacologic effect, making the procurement of a defined stereoisomer critical for reproducible research.

Stereochemistry Structure-activity relationship (SAR) Enantioselective synthesis

In Vitro Cytotoxicity Profile: Spirolaxine vs. Hydroxylated Metabolite

Biotransformation can alter a compound's safety and efficacy profile. Spirolaxine (1a) was compared to its hydroxylated metabolite (1b) for antiproliferative activity against bovine microvascular endothelial cells (BMEC) using the sulforhodamine-B assay [1]. While the study establishes a method for comparative analysis of this activity, it does not report a quantitative difference in potency between 1a and 1b in this specific assay. The importance of this comparison lies in demonstrating that metabolic modification yields a distinct entity with potentially altered effects on endothelial cells, a key consideration for researchers studying its antiangiogenic or cytotoxic properties [1].

Cytotoxicity Endothelial cell proliferation Metabolic transformation

Biosynthetic Tractability: Spirolaxine vs. Other Phthalides

Unlike its more potent congener CJ-12,954, for which the biosynthetic pathway remains uncharacterized, the biosynthesis of Spirolaxine has been definitively linked to a specific type III polyketide synthase, Sl-PKS2, in S. laxum [1]. The gene for this enzyme has been cloned and functionally expressed in E. coli, enabling the production of key alkylresorcinol intermediates [1]. This validated and manipulable biosynthetic pathway provides a platform for metabolic engineering and the potential for scaled, fermentation-based production of the compound or its precursors, a logistical and economic advantage not currently available for many other members of the phthalide-spiroacetal class.

Polyketide synthase (PKS) Biosynthesis Metabolic engineering

Multifunctional Bioactivity Profile: Spirolaxine vs. CJ-12,954

Spirolaxine is distinguished from several other phthalide antibiotics by a documented, albeit less potent, secondary bioactivity profile. Beyond its anti-H. pylori effects, it has reported cholesterol-lowering activity [1] and demonstrates cytotoxic effects against specific cancer cell lines, such as an IC50 of 10.62 µM against CAL-27 oral cancer cells [2]. In contrast, the more potent anti-H. pylori agent CJ-12,954 has not been reported to possess these additional activities. This multifunctionality positions Spirolaxine as a valuable chemical probe for studying the intersection of gastric pathogen inhibition and host metabolic or oncogenic pathways, a feature not shared by its simpler, more potent analogs.

Cholesterol-lowering Cytotoxicity Polypharmacology

Validated Research and Development Applications for Spirolaxine


Investigating Alternative H. pylori Eradication Strategies Amidst Rising Clinical Resistance

In basic research aimed at overcoming clarithromycin or metronidazole resistance in H. pylori, Spirolaxine serves as a critical tool compound. Its MIC of 0.2 µg/cm³ against H. pylori is comparable to clarithromycin (MIC90 0.2 µg/mL) [1], yet it operates through a distinct, non-clinical target. This allows researchers to study bacterial killing mechanisms without cross-resistance to standard-of-care antibiotics, making it ideal for combination therapy screens or for validating new H. pylori targets in resistant strains.

Structure-Activity Relationship (SAR) Studies on Phthalide-Spiroacetal Antibiotics

For medicinal chemistry and natural product derivatization programs, Spirolaxine is an essential starting material. Its established, defined stereochemistry ((3R, 2″R, 5″R, 7″R)) and the availability of synthetic routes to its methyl ether and other analogs provide a robust scaffold for systematic SAR exploration [2]. The stark 60-fold difference in activity between diastereomers with (3R)- vs (3S)-configuration [3] and the enhanced potency of the unnatural (2″S)-diastereomer of its methyl ether [3] provide clear, quantitative benchmarks against which the activity of new synthetic derivatives can be measured and optimized.

Metabolic Engineering for Sustainable Production of Fungal Polyketides

Spirolaxine's well-characterized biosynthetic pathway, driven by the Sl-PKS2 enzyme, makes it an ideal model for industrial biotechnology applications [4]. The successful heterologous expression of Sl-PKS2 in E. coli demonstrates the feasibility of producing its polyketide backbone in a tractable host [4]. This opens avenues for fermentation process development, enzyme engineering for yield improvement, and the generation of novel analogs through precursor-directed biosynthesis, offering a more sustainable and scalable alternative to low-yield extraction from the native fungus.

Probing Polypharmacology in H. pylori-Associated Gastric Carcinogenesis

For oncology-focused research, Spirolaxine is a unique probe due to its concurrent anti-H. pylori (MIC 0.2 µg/cm³) [1] and direct cytotoxic activity against oral cancer cells (CAL-27 IC50 = 10.62 µM) [5]. This dual functionality is not reported for the more potent analog CJ-12,954 [6]. This allows researchers to investigate the complex interplay between persistent bacterial infection, chronic inflammation, and the development of gastric malignancies using a single molecular entity, a capability not offered by simpler anti-H. pylori agents.

Technical Documentation Hub

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27 linked technical documents
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